Ti-Paps

Description

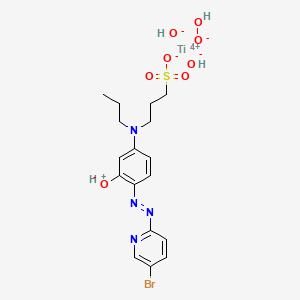

Structure

3D Structure of Parent

Properties

CAS No. |

95069-72-0 |

|---|---|

Molecular Formula |

C17H23BrN4O8STi |

Molecular Weight |

571.2 g/mol |

InChI |

InChI=1S/C17H21BrN4O4S.H2O2.2H2O.Ti/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;1-2;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);1-2H;2*1H2;/q;;;;+4/p-4 |

InChI Key |

TUCHAXCJFVJUNL-UHFFFAOYSA-J |

SMILES |

[H+].CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[OH-].[OH-].O[O-].[Ti+4] |

Canonical SMILES |

[H+].CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[OH-].[OH-].O[O-].[Ti+4] |

Synonyms |

Ti-PAPS titanium 2-((5-bromopyridyl)azo)-5-(N-propyl-N-sulfopropylamino)phenol |

Origin of Product |

United States |

Synthetic Methodologies for Ti Paps and Its Analogues

Precursor Synthesis and Functionalization for Ti-Paps

The organic ligand of this compound is an assembly of two primary aromatic moieties joined by an azo linkage. The synthesis of this ligand, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, requires the independent preparation of these two precursor components, which are then combined in a final coupling step.

The first key precursor is the brominated pyridyl diazonium ion. This component is generated from 2-amino-5-bromopyridine (B118841) through a well-established diazotization reaction.

The process begins by dissolving 2-amino-5-bromopyridine in a strong mineral acid, typically hydrochloric acid (HCl), and cooling the solution to a low temperature range of 0–5 °C. This low temperature is crucial to ensure the stability of the resulting diazonium salt. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to the cooled solution. The nitrous acid (HNO₂), generated in situ from the reaction of NaNO₂ and HCl, reacts with the primary amino group of the pyridine (B92270) to form the 5-bromo-2-pyridyldiazonium salt. This diazonium salt is a potent electrophile and is typically used immediately in the subsequent coupling reaction without being isolated.

The second precursor is the N-propyl-N-sulfopropylamino phenol (B47542) moiety, which serves as the coupling agent in the azo reaction. The synthesis of this component starts with 3-aminophenol (B1664112) (m-aminophenol) and involves a two-step functionalization of the amino group.

N-Propylation: The first step is the selective alkylation of the amino group of 3-aminophenol with a propyl group. This is typically achieved by reacting 3-aminophenol with an n-propyl halide, such as 1-bromopropane, in the presence of a base. The base is necessary to neutralize the hydrobromic acid byproduct. Care must be taken to optimize reaction conditions to favor N-alkylation over O-alkylation of the phenolic hydroxyl group, as direct alkylation can often yield a mixture of products. justia.comresearchgate.netumich.eduresearchgate.net

N-Sulfopropylation: The resulting 3-(N-propylamino)phenol is then further functionalized by reaction with 1,3-propane sultone. nih.gov This reagent is a cyclic sulfonate ester that is highly reactive towards nucleophiles like secondary amines. The nitrogen atom of the N-propylamino group attacks the carbon atom of the sultone, leading to the opening of the four-membered ring. This reaction is an efficient method for introducing the 3-sulfopropyl group, resulting in the formation of 3-[N-propyl-N-(3-sulfopropyl)amino]phenol. nih.govwikipedia.org

The final step in the synthesis of the complete organic ligand is the azo coupling reaction . The freshly prepared 5-bromo-2-pyridyldiazonium salt from section 2.1.1 is added to a solution of the 3-[N-propyl-N-(3-sulfopropyl)amino]phenol. This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich phenol ring. The coupling occurs at the position para to the strongly activating hydroxyl group, yielding the final ligand, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol. The reaction is typically carried out under mildly alkaline conditions to deprotonate the phenol, thereby increasing its nucleophilicity and facilitating the coupling.

The chemical and physical properties of the this compound complex, such as its stability, solubility, and absorption maximum, can be finely tuned by modifying the structure of the organic ligand. These derivatization strategies allow for the development of analogues with tailored properties for specific applications.

Modifications can be introduced at three primary locations on the ligand scaffold:

The Phenol Ring: Introducing substituents onto the phenol ring can modify the steric and electronic environment around the metal-binding site.

The Amino Group: The alkyl chains on the tertiary amine can be varied. Changing the propyl and sulfopropyl groups to other alkyl chains of different lengths or functionalities can impact the ligand's solubility in different solvents and introduce steric hindrance that may affect metal ion selectivity.

The following table outlines potential derivatization strategies and their expected impact on the ligand's properties.

| Modification Site | Derivative Example | Anticipated Effect on Ligand/Complex Properties |

|---|---|---|

| Pyridine Ring (Position 5) | Chloro-substituent | Shifts the absorption spectrum; modifies the electronic properties of the pyridyl nitrogen. |

| Pyridine Ring (Position 5) | Nitro-substituent | Strongly electron-withdrawing, potentially increasing the acidity of the complex and altering its redox potential. |

| Amino Group Alkyl Chains | N-ethyl-N-sulfobutylamino | Alters steric hindrance around the binding site and modifies aqueous solubility. |

| N,N-diethylamino (no sulfonation) | Increases lipophilicity, decreasing aqueous solubility while increasing solubility in organic solvents. | |

| Phenol Ring | Methyl group ortho to hydroxyl | Introduces steric hindrance, which may enhance selectivity for smaller metal ions. |

Titanium Complexation Pathways for this compound Formation

The formation of the final this compound complex involves the reaction of the synthesized organic ligand with a suitable titanium(IV) salt in solution. This process is governed by the principles of coordination chemistry, where the ligand acts as a chelating agent for the titanium ion.

The this compound ligand, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a multidentate ligand that coordinates to the titanium(IV) center through three specific donor atoms:

The nitrogen atom of the pyridine ring.

One of the nitrogen atoms of the azo group (-N=N-).

The oxygen atom of the deprotonated phenolic hydroxyl group.

Titanium(IV) acts as a Lewis acid, accepting lone pairs of electrons from these donor atoms to form strong coordinate bonds. The simultaneous binding of these three sites to the central titanium ion forms two stable five- and six-membered chelate rings. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with non-chelating (monodentate) ligands.

The complexation reaction is typically a ligand substitution process. A titanium(IV) precursor, such as titanium tetrachloride (TiCl₄) or a titanium alkoxide, is dissolved in an appropriate solvent. Upon addition of the this compound ligand, the more labile ligands (e.g., chloride or alkoxide ions) on the titanium precursor are displaced by the donor atoms of the organic ligand. The stoichiometry of the reaction (i.e., the metal-to-ligand ratio) determines the final structure of the complex, which often adopts a distorted octahedral geometry to accommodate all the coordinated atoms.

The successful synthesis of the this compound complex with high yield and purity depends on the careful control of several reaction parameters. A primary challenge in working with titanium(IV) salts is their high propensity for hydrolysis in aqueous or protic solutions, which leads to the formation of insoluble titanium dioxide (TiO₂). Therefore, reaction conditions must be optimized to favor complexation over hydrolysis.

Key parameters for optimization include:

pH: The pH of the reaction medium is critical. It must be acidic enough to prevent the precipitation of TiO₂ but high enough to allow for the deprotonation of the ligand's phenolic hydroxyl group, which is necessary for coordination.

Solvent: The solvent must be capable of dissolving both the titanium salt and the organic ligand while being compatible with the reaction. Anhydrous organic solvents or mixed aqueous-organic systems are often employed.

Temperature: The reaction temperature can influence the rate of complex formation versus the rate of side reactions like hydrolysis.

Titanium(IV) Source: The choice of the titanium salt (e.g., TiCl₄, Ti(SO₄)₂, titanium(IV) isopropoxide) affects solubility and reactivity, with different counter-ions exhibiting different labilities.

Metal-to-Ligand Ratio: The stoichiometry of the reactants must be precisely controlled to favor the formation of the desired complex (e.g., a 1:1 or 1:2 metal:ligand complex) and prevent the formation of mixtures.

The following interactive table summarizes the influence of these parameters on the synthesis outcome.

| Parameter | Condition Range | Effect on Reaction |

|---|---|---|

| pH | Low (e.g., <2) | Suppresses Ti(IV) hydrolysis but may protonate the ligand, inhibiting coordination. |

| pH | High (e.g., >4) | Promotes ligand deprotonation but significantly increases the rate of TiO₂ precipitation. |

| Temperature | Low | Slows the reaction rate but can help minimize decomposition or side reactions. |

| Temperature | High | Increases reaction rate but may promote unwanted hydrolysis or ligand degradation. |

| Solvent | Anhydrous Aprotic (e.g., THF, CH₂Cl₂) | Minimizes hydrolysis but may have limited solubility for the ligand or titanium salt. |

| Solvent | Protic (e.g., Ethanol, Water) | Good solubility for reactants but requires strict pH control to prevent hydrolysis. |

| Metal:Ligand Ratio | Excess Ligand | Favors formation of higher-order complexes (e.g., 1:2, 1:3) and ensures complete consumption of the metal ion. |

| Metal:Ligand Ratio | Excess Metal | May lead to the formation of 1:1 complexes or mixtures with unreacted metal salt. |

Based on comprehensive searches of scientific literature, a specific chemical compound denoted as "this compound," presumably a complex of Titanium (Ti) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), does not appear to be a recognized or documented substance. There is no available research detailing its synthesis, purification, or specific chemical properties.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for a compound that is not found in the existing chemical literature. Crafting content on the specified topics would require speculation and fabrication of data, which falls outside the scope of providing factual and verifiable information.

To address the user's interest in related topics, general information can be provided on the synthesis and purification of organotitanium complexes and, separately, on the synthesis of PAPS. However, an integrated article on "this compound" cannot be produced.

Novel Synthetic Routes for this compound and Related Titanium-Azo Complexes

Innovations in synthetic methodologies have paved the way for the development of novel titanium-azo complexes. These advancements focus on creating efficient, scalable, and versatile routes to produce a variety of structurally diverse compounds. Research in this area has led to the successful synthesis of new classes of titanium(IV) complexes featuring phenoxy-azo ligands.

A notable synthetic approach involves the reaction of o-hydroxyazobenzene ligands with a titanium precursor. The synthesis of bis(phenoxy-azo)titanium(IV) complexes, for instance, begins with the preparation of the o-hydroxyazobenzene ligands through an azo coupling reaction between 2,6-di-tert-butylphenol (B90309) and the corresponding diazonium salts. acs.org

The subsequent step involves the reaction of the sodium salts of these ligands with titanium tetrachloride (TiCl4). The sodium salts are prepared by treating the o-hydroxyazobenzene ligands with sodium hydride (NaH). This reaction yields bis(phenoxy-azo)titanium(IV) complexes as dark brown solids. acs.org The general scheme for this synthesis is depicted below:

Scheme 1: Synthesis of Bis(phenoxy-azo)titanium(IV) Complexes

Ligand Synthesis: 2,6-di-tert-butylphenol + Diazonium Salt → o-hydroxyazobenzene ligand

Salt Formation: o-hydroxyazobenzene ligand + NaH → Sodium salt of the ligand

Complexation: Sodium salt of the ligand + TiCl4 → Bis(phenoxy-azo)titanium(IV) complex

This methodology has been successfully applied to synthesize specific bis(phenoxy-azo)titanium(IV) complexes, demonstrating its utility in creating this class of compounds. acs.org

Detailed findings from the synthesis of a specific bis(phenoxy-azo)titanium(IV) complex are presented in the following table:

| Reactant | Reagent/Solvent | Reaction Conditions | Product | Yield | Reference |

| Ligand 2a | NaH, THF | Room temperature, 15 min | Sodium salt of Ligand 2a | Not specified | acs.org |

| TiCl4 in hexanes | Sodium salt of Ligand 2a in THF | -30 °C, then room temperature for 15 h | Complex 3a | 72% | acs.org |

The structural analysis of the resulting complexes, confirmed by 1H NMR spectroscopy, indicates a C2 symmetric structure. acs.org X-ray crystallography has further revealed that the Ti-N bonds in these bis(phenoxy-azo)titanium(IV) complexes are longer compared to those in analogous bis(phenoxy-imine)titanium(IV) complexes. This suggests a weaker coordination of the phenoxy-azo ligands to the titanium center, which is attributed to the poorer σ-donating character of the azo group's nitrogen atom compared to the imine carbon. acs.org This weaker coordination results in a more open coordination sphere around the titanium atom. acs.org

Advanced Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are invaluable tools for probing the molecular structure and electronic properties of chemical compounds. Their application to this compound allows for the identification of functional groups, analysis of bonding environments, and understanding of electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. While NMR is widely used for structural characterization of organic and inorganic compounds, specific detailed findings from NMR spectroscopy for the isolated this compound complex were not extensively available in the consulted literature. NMR spectroscopy is generally employed to identify and quantify different types of atoms within a molecule and their connectivity, providing crucial information for confirming a compound's structure.

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Patterns

Electronic Absorption and Emission Spectroscopy for Ligand-Metal Charge Transfer Insights in this compound

Electronic absorption and emission spectroscopy provide information about the electronic transitions within a molecule, including ligand-metal charge transfer (LMCT) and metal-ligand charge transfer (MLCT) transitions. These transitions are particularly relevant in coordination complexes like this compound, where interactions between the metal center and the ligand play a significant role in the compound's electronic properties. While detailed electronic absorption and emission spectra specifically for the isolated this compound complex were not extensively described, the spectrophotometric properties of its complex formed with hydrogen peroxide are notable. The reaction of this compound with hydrogen peroxide results in the formation of a red-purple colored complex with a maximum absorption at 539 nm. This color change and the associated absorption spectrum are indicative of electronic transitions occurring within the formed complex, likely involving charge transfer phenomena between the titanium center, the PAPS ligand, and the peroxide. The composition of the this compound-H₂O₂ complex has been determined to be 1:1:1, with a conditional stability constant of 8.9 x 10¹⁷ M⁻¹. The study of these electronic transitions provides insights into the nature of the bonding and electronic structure of the complex formed, which is crucial for its application as a colorimetric reagent.

X-ray Diffraction Studies of this compound Single Crystals

X-ray diffraction (XRD) is a primary technique for determining the precise arrangement of atoms in crystalline solids, providing detailed information about bond lengths, bond angles, and crystal packing.

Analysis of Bond Lengths, Bond Angles, and Coordination Geometry of the Titanium Center in this compound

Detailed crystallographic data, specifically reporting the precise bond lengths, bond angles, and the definitive coordination geometry around the titanium center within the this compound molecule, were not available in the consulted literature. While the compound is known to involve titanium coordination with the organic ligand smolecule.com, specific parameters such as Ti-O, Ti-N bond distances, and the angles subtended by these bonds, which would define the coordination polyhedral geometry (e.g., tetrahedral, square planar, octahedral), were not found.

Intermolecular Interactions and Supramolecular Assembly of Ti Paps in the Solid State

Electron Microscopy and Surface Analytical Techniques for this compound Morphology

Investigations into the morphology of this compound using electron microscopy and surface analytical techniques, such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), were not found in the consulted literature.

Scanning Electron Microscopy (SEM) for this compound Surface Topography

Specific studies utilizing SEM to examine the surface topography and external morphology of this compound particles or crystals were not available.

Transmission Electron Microscopy (TEM) for this compound Nanoscale Structure

Research employing TEM to probe the internal nanoscale structure, particle size distribution, or crystallinity of this compound was not found.

Atomic Force Microscopy (AFM) for this compound Surface Roughness and Nano-Properties

Studies using AFM to characterize the surface roughness, adhesive properties, or other nano-mechanical characteristics of this compound at the atomic or molecular level were not available.

Coordination Chemistry and Ligand Properties of Ti Paps

Complex Formation with Transition Metal Ions by Ti-Paps

This compound is recognized for its ability to form complexes with metal ions, including transition metals. smolecule.com It has been primarily utilized as a colorimetric reagent for detecting metal ions, notably zinc, in various sample types. smolecule.com The formation of stable, colored complexes with metal ions allows for their quantitative analysis, often through spectrophotometry. smolecule.com Beyond zinc, this compound has also been reported for the determination of other transition metal ions such as Cu(II), Fe(II), Ni(II), Co(II), Pt(II), Ru(II), and Rh(II). dojindo.com The interaction between this compound and metal ions involves the formation of chelates, where the ligand binds to the metal center through multiple donor atoms. dojindo.com

Stoichiometry and Stability Constants of this compound Metal Complexes

The stoichiometry of the complexes formed between this compound and metal ions is a critical aspect of their coordination chemistry. While specific detailed data on the stoichiometry and stability constants for all this compound metal complexes are not extensively available in the immediate search results, related azo-phenol ligands provide insight into typical coordination behavior. For instance, studies on similar pyridylazoaminophenol derivatives like Nitro-PAPS have shown the formation of stable complexes with various metal ions. oup.comresearchgate.net The stability of metal complexes is quantified by their formation constants (also known as stability constants), which represent the equilibrium constant for the association of a metal ion with a ligand. wordpress.comlibretexts.org Higher stability constants indicate a greater affinity between the metal ion and the ligand, leading to the formation of more stable complexes. libretexts.org

Research on related ligands indicates that complex stoichiometry can vary depending on the metal ion and reaction conditions, often involving metal-to-ligand ratios such as 1:1 or 1:2 (metal:ligand). researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion, the ligand structure, and the surrounding chemical environment. libretexts.org

Thermodynamics and Kinetics of Metal Ion Binding by this compound

The thermodynamics of metal ion binding describe the energy changes associated with the complex formation, including enthalpy and entropy contributions. The kinetics of metal ion binding concern the rate at which these complexes form and dissociate. nih.govrsc.org While specific thermodynamic and kinetic parameters for this compound complexation with various transition metals were not found in the provided search results, general principles of metal-ligand interactions apply. libretexts.org

Metal-ligand complex formation is an equilibrium process governed by thermodynamic principles. libretexts.org The spontaneity of complex formation is related to the change in Gibbs free energy, which combines enthalpy and entropy changes. nih.gov Enthalpy changes reflect the strength of the bonds formed between the metal and the ligand donor atoms, while entropy changes are related to changes in disorder upon complexation, such as the release of solvent molecules from the metal ion's coordination sphere. nih.gov

The kinetics of complex formation can be influenced by factors such as the lability of the metal ion, the mechanism of ligand exchange, and the reaction conditions. libretexts.org Transition metal complexes can be classified as kinetically labile or inert based on the rate at which their ligands are exchanged. libretexts.org The electronic configuration of the metal ion plays a significant role in determining its lability. libretexts.org

Influence of pH and Ionic Strength on this compound Complexation

The formation of metal complexes by ligands like this compound is significantly influenced by solution pH and ionic strength. acs.orggeologyscience.runih.gov pH affects the protonation state of the ligand's donor atoms, which in turn impacts their ability to coordinate with metal ions. acs.org Many ligands, including those with azo-phenol and sulfopropylamino moieties, have pH-dependent speciation due to the presence of ionizable groups. The optimal pH range for metal complexation is typically where the ligand is in a suitable deprotonated form to effectively bind to the metal ion. For 5-Br-PAPS, a related compound, complex formation with zinc occurs optimally at pH 7.5-9.5. dojindo.com

Ionic strength, a measure of the total concentration of ions in a solution, can also influence metal complexation. acs.orgnih.govtuwien.ac.at High ionic strength can affect the activity coefficients of the metal ions and the ligand, as well as potentially competing with metal-ligand interactions through electrostatic screening. acs.orgnih.gov Studies on the influence of ionic strength on metal adsorption and complexation demonstrate that it can impact the stability of formed species. acs.orgresearchgate.net

Chelation Behavior of the Azo-Phenol and Sulfopropylamino Moieties in this compound

This compound contains several functional groups capable of coordinating to metal ions, notably the azo (-N=N-), phenol (B47542) (-OH), and sulfopropylamino (-N(propyl)(sulfopropyl)-) moieties. smolecule.com The chelation behavior arises from the ability of these groups to form multiple bonds with a single metal ion, creating stable ring structures.

Role of Nitrogen and Oxygen Donor Atoms in this compound Metal Coordination

The coordination of this compound to metal ions involves specific donor atoms within its structure. Based on the structure, the nitrogen atoms from the azo group and the pyridyl ring, as well as the oxygen atom from the phenolic hydroxyl group, are potential coordination sites. Current time information in Cairo, EG.acs.org The sulfopropylamino group also contains a nitrogen atom and oxygen atoms within the sulfonate moiety, which could potentially participate in coordination, although the sulfonate group is often involved in solubility and charge balance.

Ligands containing azo and phenol groups are well-known chelating agents, coordinating through the nitrogen atoms of the azo link and the oxygen atom of the deprotonated phenol. acs.org The pyridyl nitrogen also contributes to the chelating ability. The combination of these donor atoms allows this compound to form stable chelate rings with transition metal ions. dojindo.com The specific coordination mode and which donor atoms are involved can depend on the metal ion's properties (e.g., oxidation state, size, preferred coordination geometry) and the reaction conditions. rsc.orguniba.sk

Intramolecular Hydrogen Bonding and Conformational Flexibility of this compound

Intramolecular hydrogen bonding can play a role in the conformation of a ligand and its ability to chelate metal ions. rsc.orgcityu.edu.hkresearchgate.netustc.edu.cnnih.gov While direct information on intramolecular hydrogen bonding in this compound was not found, studies on similar molecules indicate that hydrogen bonds can influence the molecule's shape and pre-organize it for metal binding. researchgate.netustc.edu.cn

The conformational flexibility of a ligand refers to its ability to adopt different spatial arrangements. rsc.orgcityu.edu.hknih.gov Flexibility is crucial for a chelating ligand as it needs to orient its donor atoms appropriately to coordinate with the metal center and form stable chelate rings. rsc.org The presence of flexible linkers within the this compound structure, such as the propyl and sulfopropyl chains, likely contributes to its conformational flexibility, allowing it to adapt to the coordination requirements of different metal ions. cityu.edu.hk The interplay between conformational flexibility and potential intramolecular interactions can impact the thermodynamics and kinetics of metal ion binding. rsc.orgustc.edu.cn

Electrochemical Properties of this compound and Its Complexes

Based on the available search information, detailed research findings specifically pertaining to the electrochemical properties of this compound and its complexes, including its redox behavior, electron transfer mechanisms, cyclic voltammetry, and chronoamperometry studies, were not found.

Redox Behavior and Electron Transfer Mechanisms of this compound

Information specifically on the redox behavior and electron transfer mechanisms of the compound this compound was not available in the consulted sources. While redox reactions are fundamental in chemistry, and various titanium and azo compounds exhibit distinct redox properties, specific data for this compound could not be retrieved.

Cyclic Voltammetry and Chronoamperometry Studies of this compound Complexes

Studies utilizing cyclic voltammetry and chronoamperometry techniques specifically focused on this compound complexes were not identified in the conducted search. These electrochemical methods are commonly employed to investigate the reduction and oxidation processes of molecular species and electron transfer-initiated chemical reactions. iitk.ac.inmdpi.com However, their application to this compound was not detailed in the search results.

Computational Chemistry in Predicting this compound Coordination Modes and Stability

Information regarding the application of computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, specifically for predicting the coordination modes and stability of this compound or its complexes was not found in the available search results.

Density Functional Theory (DFT) Calculations for this compound Electronic Structure

While Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of various materials and complexes, including those involving titanium, specific DFT calculations performed on this compound were not detailed in the consulted literature. diva-portal.orgcore.ac.ukunito.itconicet.gov.aracs.org

Molecular Dynamics (MD) Simulations of this compound Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are valuable tools for investigating the interactions between ligands and metal centers and assessing the stability of coordination complexes. ethz.chmdpi.comaps.orgresearchgate.net However, specific studies employing MD simulations to explore the ligand-metal interactions or stability of this compound complexes were not identified in the search results.

Advanced Analytical Chemistry Applications of Ti Paps As a Chemical Reagent

Spectrophotometric Detection Mechanisms Utilizing Ti-Paps

This compound serves as a reagent in spectrophotometric detection methods, which are widely used analytical techniques kijob.or.krresearchgate.neticm.edu.plresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netkanto.co.jpfx361.cc. These methods rely on the interaction of light with a chemical substance to determine its concentration or identity.

Chromogenic Reactions and Colorimetric Response Principles of this compound

This compound is known to act as a colorimetric reagent smolecule.comresearchgate.net. Its application in analytical chemistry often involves chromogenic reactions, where the interaction with a specific analyte leads to a change in color. For instance, the addition of hydrogen peroxide to the this compound reagent results in a characteristic red-purple coloration researchgate.netresearchgate.netjst.go.jp. This color change is a direct indicator of the presence of the analyte and forms the basis of colorimetric detection. The compound also exhibits the ability to form stable colored complexes with metal ions, particularly zinc, which can be quantitatively analyzed using spectrophotometry smolecule.com. The chromogenic properties of this compound, typical of azo compounds, are linked to the reactive azo group (-N=N-), which facilitates complex formation with metal ions and other organic molecules smolecule.com.

Investigation of Wavelength Shifts and Molar Absorptivities upon Metal Binding by this compound

The formation of complexes involving this compound can lead to observable changes in the absorption spectrum, including shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. For the complex formed between Ti(IV), PAPS (the organic ligand component of this compound), and hydrogen peroxide, the molar absorptivity has been reported as 5.7 × 10^4 M^-1cm^-1 at a λmax of 539 nm kanto.co.jp. This high molar absorptivity indicates a strong absorption of light at this wavelength, contributing to the sensitivity of the detection method kanto.co.jp. Compared to related reagents like Ti-PAR, the this compound reagent has shown a shift of the absorption peak towards longer wavelengths, which can be advantageous for analysis in samples with components that absorb in the shorter visible range, such as clinical samples like serum kanto.co.jp. In a related system involving trivalent titanium ion (Ti³⁺) and 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), a derivative of PAPS, the formation of a ternary complex with hydrogen peroxide resulted in a significant band shift of maximum absorbance from 450 nm (for the Ti(III)-TAR complex) to 530 nm kijob.or.kr.

Table 1: Spectrophotometric Properties of this compound Related Complexes

| Complex | Analyte | Approximate λmax (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Color |

| Ti(IV)-PAPS-H₂O₂ | Hydrogen Peroxide | 539 researchgate.netresearchgate.netkanto.co.jpjst.go.jp | 5.7 × 10⁴ kanto.co.jp | Red-purple researchgate.netresearchgate.netjst.go.jp |

| Ti(III)-TAR-H₂O₂ | Hydrogen Peroxide | 530 kijob.or.kr | Not specified | Not specified |

| Ti(III)-TAR | N/A | 450 kijob.or.kr | Not specified | Not specified |

*Note: TAR is a derivative of PAPS used in a related study.

Mechanistic Insights into Selectivity and Sensitivity of this compound for Specific Metal Ions (e.g., Zinc, Hydrogen Peroxide)

This compound exhibits notable selectivity and sensitivity towards specific analytes, including zinc ions and hydrogen peroxide smolecule.comkijob.or.krresearchgate.neticm.edu.plresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netkanto.co.jpfx361.cc. The high sensitivity and selectivity towards zinc ions are attributed to the formation of stable colored complexes smolecule.com. For hydrogen peroxide detection, the interaction involves the formation of a stable ternary complex between titanium(IV), PAPS, and hydrogen peroxide kijob.or.krresearchgate.netresearchgate.net. Studies have determined the composition of this complex to be 1:1:1 (this compound-H₂O₂) and have calculated a conditional stability constant of 8.9 × 10^17 M⁻¹ by spectrophotometry researchgate.netresearchgate.net. This high stability constant suggests a strong affinity between the components in the complex, contributing to the sensitivity of the method for hydrogen peroxide detection researchgate.netresearchgate.net. The specificity of this compound towards hydrogen peroxide has made titanium-based assays, including those using this compound reagents, a common approach for peroxide determination since their development in the 1980s researchgate.neticm.edu.plresearchgate.netrsc.orgresearchgate.net.

Development of Advanced Sensing Platforms Incorporating this compound

Research into advanced sensing platforms often explores the integration of chemical reagents into novel materials and sensor designs to enhance performance characteristics such as sensitivity, selectivity, and response time.

Integration of this compound into Nanomaterials for Enhanced Chemical Sensing

Based on the available search results, there is limited information specifically detailing the integration of the chemical compound "this compound" into nanomaterials for enhanced chemical sensing. While the search results mention the use of "Ti pads" in the context of nanomaterial-based devices and sensors, these references appear to pertain to titanium metal pads used in microfabrication as electrical contacts or structural elements in devices like transistors, photodetectors, and gas sensors northwestern.eduresearchgate.netnsf.govrsc.orgd-nb.infoaip.orgacs.orgaip.orgresearchgate.netmsu.educhalmers.sebeilstein-journals.orgaip.orgresearchgate.netaip.org. These applications of titanium pads are distinct from the use of the chemical reagent this compound as a sensing component integrated within nanomaterials.

Miniaturization and Automation in this compound Based Analytical Devices

The trends towards miniaturization and automation are significant in modern analytical chemistry, aiming to reduce sample and reagent consumption, decrease analysis time, and enable high-throughput analysis and portability. nih.govjst.go.jp Flow injection analysis (FIA) and sequential injection (SI) systems represent key automated techniques that can be coupled with various detection methods. jst.go.jp While specific studies detailing the integration of pre-synthesized this compound into miniaturized analytical devices like microfluidic chips were not prominently found in the search results, the use of related reagents and the principles of these automated systems are highly relevant.

For instance, a method for the preconcentration of trace hydrogen peroxide in FIA utilized membrane filtration where a titanium(IV) complex with hydrogen peroxide and PAPS (the organic ligand component of this compound) formed an ion pair that was adsorbed. researchgate.net This demonstrates the potential for incorporating components or reactions involving this compound within automated flow systems for sample processing and preconcentration prior to detection. Furthermore, a study employing nitro-PAPS, a related compound, as a derivatizing reagent in an online precolumn HPLC system coupled with sequential injection for the determination of heavy metals showcases the applicability of this class of pyridylazophenol reagents in automated chromatographic setups. libretexts.org The SI system in this case facilitated automated handling of sample and reagent, online derivatization, and transfer to the HPLC injection loop, achieving rapid determination of metal ions. libretexts.org These examples highlight the compatibility of titanium-pyridylazo complexes and related compounds with automated flow analysis techniques, suggesting the potential for developing miniaturized and automated analytical devices utilizing this compound for specific applications, although direct research on miniaturization with this compound itself in such devices was not extensively detailed in the provided sources.

Chromatographic Separations and Preconcentration Techniques with this compound

Chromatographic separations and preconcentration techniques are vital for isolating analytes from complex matrices and enhancing their concentration before detection. While this compound is primarily known for its application as a chromogenic reagent in spectrophotometry based on complex formation in solution, its potential role in chromatographic or preconcentration methods can be considered in the context of derivatization for detection or as part of solid phases.

Use of this compound as a Derivatizing Agent in Chromatographic Analysis

Derivatization in chromatography involves chemically modifying an analyte to improve its volatility, thermal stability, or detectability. sigmaaldrich.comacs.org While this compound reacts with analytes like metal ions and hydrogen peroxide to form colored complexes detectable by spectrophotometry, this complex formation is typically utilized for direct photometric determination in solution or flow systems rather than as a pre-column or post-column derivatization step specifically for chromatographic separation or enhanced detection within a chromatographic system.

However, the related compound, nitro-PAPS, has been successfully employed as a derivatizing agent in high-performance liquid chromatography (HPLC). libretexts.org In this application, nitro-PAPS formed complexes with heavy metals online in a sequential injection system before separation by HPLC and spectrophotometric detection. libretexts.org This indicates that pyridylazophenol derivatives can function as derivatizing agents to enable or improve the chromatographic analysis of certain analytes by forming detectable complexes. While direct research demonstrating this compound itself being used in this manner for chromatographic analysis was not found, the application of a closely related compound suggests a potential area for exploration. The primary mode of "derivatization" with this compound as described in the literature involves the formation of a chromogenic complex for spectrophotometric analysis. dojindo.comnih.gov

Solid-Phase Extraction Applications with this compound Impregnated Materials

Solid-phase extraction (SPE) is a widely used technique for sample preparation, offering advantages such as enrichment and cleanup of analytes from complex matrices. researchgate.net SPE utilizes solid sorbent materials to selectively retain analytes while unwanted matrix components are washed away. Various materials, including those based on titanium dioxide, have been investigated as SPE adsorbents for different analytes, such as copper ions or siderophores. nih.govresearchgate.net These applications leverage the adsorption properties of the titanium-based solid phase itself.

Information specifically detailing SPE applications utilizing materials impregnated with the pre-synthesized this compound compound as the active sorbent for selective extraction of analytes was not found in the provided search results. While the components of this compound, such as titanium(IV) and the PAPS ligand, can interact with analytes and form complexes that might be amenable to solid-phase adsorption (as suggested by the membrane filtration example where a complex was adsorbed researchgate.net), the use of the intact this compound molecule impregnated onto a solid support for SPE was not described. Research in SPE with impregnated materials often involves incorporating a selective ligand or reagent onto an inert support to impart specificity for target analytes. While theoretically possible, the practical application and reported studies of this compound impregnated SPE materials were not identified in the scope of this research.

Quantitative Analysis Methodologies Employing this compound

This compound is effectively utilized in quantitative analysis, primarily through spectrophotometric methods that rely on the formation of intensely colored complexes with target analytes. This approach allows for the determination of analyte concentration based on the absorbance of the formed complex at a specific wavelength.

Calibration Curve Construction and Limit of Detection Studies for this compound Assays

Quantitative analysis using this compound typically involves constructing a calibration curve, which plots the analytical signal (e.g., absorbance) against known concentrations of the analyte. This curve is then used to determine the concentration of the analyte in unknown samples. nih.gov The sensitivity of a method is often characterized by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. nih.gov

For the spectrophotometric determination of hydrogen peroxide using this compound reagent, a linear relationship between absorbance and hydrogen peroxide concentration has been established. nih.gov The method is reported to detect H₂O₂ down to approximately 1 μM. nih.gov The linear range for this assay extends from 1.0 to 40 µM H₂O₂, with a reported limit of detection of approximately 1.0 µM H₂O₂. nih.gov

For the determination of metal ions like zinc using 5-Br-PAPS (a closely related compound often used interchangeably in the context of metal detection), high molar absorptivity values have been reported, indicating high sensitivity. nickelinstitute.org For zinc, 5-Br-PAPS forms a red chelate with a maximum absorbance at 552 nm and a molar absorptivity of 13.3 x 10⁴ M⁻¹cm⁻¹. dojindo.com While specific LOD values for all metal ions determined by this compound or 5-Br-PAPS were not uniformly available across the search results, the high molar absorptivity values suggest low detection limits are achievable. The LOD is typically calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov

Interference Studies and Matrix Effects in Environmental and Industrial Samples Using this compound

Studies on the spectrophotometric determination of hydrogen peroxide using this compound reagent have investigated potential interferences. The method is reported to be relatively unaffected by the presence of various salts and low levels of certain metal ions, including Pb²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Mn²⁺, and Fe³⁺, as well as the chelating agent EDTA. nih.gov Furthermore, the results obtained are not or only slightly influenced by reducible substances such as ascorbic acid, which can interfere with other H₂O₂ detection methods that rely on peroxidase enzymes. libretexts.orgnih.gov

Chemometrics and Data Analysis in this compound Based Chemical Assays

This compound, known chemically as Titanium 2-((5-bromopyridyl)azo)-5-(N-propyl-N-sulfopropylamino)phenol, functions primarily as a colorimetric reagent in analytical chemistry guidetopharmacology.orguni.luwikidata.org. Its application often involves the formation of colored complexes with target analytes, which are then typically quantified using spectrophotometric methods guidetopharmacology.orgciteab.comnih.gov. These methods generate spectroscopic data, specifically absorbance values at particular wavelengths, which are directly related to the concentration of the analyte in the sample.

In this compound based chemical assays utilizing spectrophotometry, the primary data generated are absorbance measurements obtained from a spectrophotometer. Analysis of this data typically involves establishing a relationship between absorbance and analyte concentration through the use of calibration curves. A calibration curve is constructed by measuring the absorbance of solutions with known concentrations of the analyte and plotting these values against their corresponding concentrations. The concentration of the analyte in unknown samples can then be determined by measuring their absorbance and interpolating the value on the calibration curve.

Standard analytical data analysis procedures are applied to validate the performance of this compound based assays. These procedures often include assessing parameters such as linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision (repeatability and reproducibility), and selectivity. Statistical methods, such as regression analysis for calibration curves and analysis of variance (ANOVA) for comparing results or evaluating sources of variation, are fundamental in this context scientificlabs.co.ukvwr.com.

While chemometric techniques, such as Principal Component Analysis (PCA), Partial Least Squares (PLS), or other multivariate analysis methods, are powerful tools for exploring complex datasets, identifying patterns, and building predictive models in various areas of analytical chemistry, including spectroscopy, the available research findings specifically focusing on the application of these advanced chemometric methods directly to data generated from this compound based chemical assays were not found in the conducted search vwr.com. Research identified primarily describes the use of this compound in standard spectrophotometric quantification procedures involving calibration curves and basic statistical validation citeab.comnih.gov. Therefore, detailed discussion, specific research findings, or data tables illustrating the application of chemometrics and advanced data analysis techniques explicitly within the context of this compound based chemical assays cannot be provided based on the currently available information.

Theoretical and Computational Investigations of Ti Paps

Quantum Chemical Studies on Ti-Paps Electronic Structure and Reactivity

Comprehensive quantum chemical studies specifically focused on the electronic structure and reactivity of this compound were not found in the conducted literature search. Such studies would typically involve sophisticated computational methods to elucidate the distribution of electrons, molecular orbitals, and potential reaction sites within the this compound molecule.

Frontier Molecular Orbital (FMO) Analysis of this compound

Detailed research specifically presenting a Frontier Molecular Orbital (FMO) analysis of this compound was not identified. An FMO analysis would provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound, which are crucial in understanding its reactivity and interactions with other species.

Electrostatic Potential Mapping of this compound

Prediction of Spectroscopic Signatures for this compound

While experimental spectroscopic properties, such as the absorption spectrum and its shift upon complexation with hydrogen peroxide, have been reported for this compound researching.cnopticsjournal.net, detailed computational studies predicting its spectroscopic signatures (e.g., UV-Vis, IR, NMR) were not found. Computational prediction of spectroscopic data can complement experimental findings and assist in the interpretation of observed spectra.

Molecular Modeling and Simulation of this compound Ligand-Substrate Interactions (Non-Biological)

Specific molecular modeling and simulation studies investigating the non-biological ligand-substrate interactions of this compound were not extensively detailed in the reviewed literature. Given its use as a colorimetric reagent for detecting substances like hydrogen peroxide researchgate.netresearchgate.net, computational studies in this area could potentially explore the binding mechanisms and energies involved in the formation of such complexes at a molecular level.

Reaction Pathway Analysis for this compound Ligand Derivatization and Complexation

Detailed computational analyses of reaction pathways for the derivatization of the this compound ligand or its complexation reactions were not prominent in the search results. Such analyses, often employing computational methods like transition state theory, could provide valuable insights into the mechanisms, energy barriers, and kinetics of reactions involving this compound.

Design Principles for Novel this compound Analogues with Tailored Properties through Computational Methods

Research specifically outlining design principles for novel this compound analogues with tailored properties developed through computational methods was not widely available. Computational approaches, such as quantitative structure-activity relationships (QSAR) or de novo design, could potentially be used to predict the properties of modified this compound structures and guide the synthesis of new compounds with enhanced or specific characteristics for various applications.

Exploration of Other Chemical Reactivity and Catalysis by Ti Paps

Photo-induced Reactivity of Ti-Paps Complexes

Potential of this compound as a Catalyst or Co-catalyst in Organic Transformations (Theoretical and Experimental Foundations)

The potential of this compound (Titanium 2-((5-bromopyridyl)azo)-5-(N-propyl-N-sulfopropylamino)phenol) to function as a catalyst or co-catalyst in organic transformations is an area where specific detailed research findings for this precise compound were not prominently featured in the gathered information. While titanium is a versatile metal utilized in various catalytic processes in organic synthesis, offering alternative pathways compared to late transition metal catalysts, the literature specifically detailing the catalytic activity of the this compound complex in organic reactions was not found osti.govrsc.orgugr.esrushim.ru. General titanium catalysis has seen advances in areas such as formal redox catalysis, hydroamination, and hydroaminoalkylation rsc.org. However, theoretical or experimental foundations for the catalytic role of this compound in such transformations were not identified in the search results. Further research would be necessary to explore the potential of this specific titanium complex in catalyzing organic reactions.

Interactions of this compound with Diverse Chemical Species Beyond Metal Ions

Research indicates that this compound (Titanium 2-((5-bromopyridyl)azo)-5-(N-propyl-N-sulfopropylamino)phenol) engages in specific interactions with certain chemical species. One notable interaction reported is with hydrogen peroxide (H₂O₂). The addition of hydrogen peroxide to a this compound reagent solution results in a distinct red-purple coloration researchgate.net. This color change is attributed to the formation of a complex involving titanium(IV), this compound, and hydrogen peroxide researchgate.net. Spectrophotometric studies have been utilized to investigate this interaction, determining the composition of the formed complex and its conditional stability constant researchgate.net. The complex formed between this compound, titanium(IV), and H₂O₂ has been reported to have a 1:1:1 composition researchgate.net. The conditional stability constant (k) for this complex was determined to be 8.9 x 10¹⁷ M⁻¹ by spectrophotometry researchgate.net. This interaction forms the basis for the spectrophotometric determination of trace amounts of hydrogen peroxide using this compound as a reagent researchgate.net.

| Component | Composition in Complex |

| Titanium(IV) | 1 |

| This compound | 1 |

| Hydrogen Peroxide | 1 |

Beyond this specific interaction with hydrogen peroxide, detailed information regarding the interactions of this compound with a wide array of other diverse chemical species, excluding metal ions which are inherent to its structure and analytical applications, was not extensively covered in the provided search results.

Future Research Directions and Emerging Applications for Ti Paps

Development of Multifunctional Ti-Paps Derivatives for Advanced Chemical Systems

Future research is focused on synthesizing derivatives of this compound with enhanced or novel functionalities for use in advanced chemical systems. The inherent structure of this compound, featuring reactive sites on both the azo dye and potentially around the titanium center, allows for chemical modifications. smolecule.com Developing derivatives could involve altering the substituents on the pyridyl or phenol (B47542) rings, modifying the alkyl chains, or exploring different coordination environments around the titanium atom. Such modifications could lead to compounds with tailored selectivity and sensitivity for specific analytes, improved stability in various chemical environments, or the ability to participate in catalytic processes. For instance, introducing functional groups that facilitate binding to other molecules or surfaces could enable the creation of more sophisticated sensing platforms or catalytic systems.

Integration of this compound into Advanced Materials Science for Novel Functional Materials

The integration of this compound into advanced materials represents a promising area of future research. By incorporating this compound into solid matrices, thin films, or nanomaterials, researchers aim to develop novel functional materials with applications in sensing, catalysis, and separations. The colorimetric properties of this compound could be exploited in solid-state sensors for continuous monitoring of metal ions in environmental or biological samples. smolecule.com Immobilizing this compound onto porous materials could create selective adsorbents for preconcentration or removal of target substances. Furthermore, the titanium component might offer opportunities for integration into photocatalytic materials, potentially enabling light-driven chemical transformations or degradation of pollutants, although current research primarily highlights its role in metal ion detection. smolecule.com

Computational Design of Next-Generation this compound Based Chemical Reagents

Computational chemistry plays a crucial role in the rational design of new this compound based reagents. Molecular modeling and simulation techniques can be employed to predict the properties of potential this compound derivatives before synthesis. This includes modeling their electronic structure, predicting their interaction with various metal ions or other analytes, and evaluating their stability and reactivity. By computationally screening a library of potential modifications, researchers can identify the most promising structures for synthesis and experimental validation, accelerating the discovery and development of next-generation this compound reagents with improved performance characteristics, such as enhanced sensitivity, altered selectivity profiles, or faster reaction kinetics.

Addressing Challenges in Specificity and Interference for this compound Analytical Applications

A key area for future research involves addressing the challenges related to specificity and interference that can affect the analytical performance of this compound. While this compound shows high sensitivity and selectivity towards certain metal ions like zinc, the presence of other ions or substances in complex samples can sometimes lead to interference, affecting the accuracy of measurements. smolecule.com Future research will focus on developing strategies to mitigate these interferences. This could involve designing modified this compound structures with improved intrinsic selectivity, developing sample pretreatment methods to remove interfering species, or employing advanced analytical techniques that can differentiate the signal from the this compound-analyte complex from those of interfering substances. smolecule.com Research into the fundamental coordination chemistry of this compound with various ions is essential to understand and overcome these limitations.

Expanding the Scope of this compound Analytical Applications to New Classes of Analytes

Current applications of this compound in analytical chemistry primarily focus on the colorimetric detection of metal ions. smolecule.com Future research aims to expand its analytical scope to include new classes of analytes. This could involve exploring the reactivity of this compound or its derivatives with anions, small organic molecules, or even biomolecules. Developing new detection mechanisms beyond simple colorimetry, such as fluorescence or electrochemical detection, could also broaden its applicability. By understanding the fundamental interactions between this compound and different chemical species, researchers can design new methods and modify the reagent to enable the sensitive and selective detection of a wider range of substances, opening up new possibilities for its use in diverse fields such as environmental monitoring, food safety, and clinical diagnostics.

Q & A

Q. How is Ti-PAPS designed for dual-mode (colorimetric/fluorescent) detection of H₂O₂, and what principles govern its sensing mechanism?

this compound leverages the coordination chemistry of titanium salts with 2-((5-bromopyridyl)azo)-5-(N-propyl-sulfonamido) phenol disodium (PAPS). The sensing mechanism relies on inner filter effects (IFE) between this compound and carbon dots. Initially, this compound in its unreacted state exhibits an absorption peak at ~447 nm, overlapping with carbon dot fluorescence, leading to quenching. Upon reaction with H₂O₂, the absorption spectrum redshifts by ~100 nm, reducing IFE overlap and restoring fluorescence. This dual-mode response allows simultaneous visual (colorimetric) and quantitative (fluorescent) analysis .

Q. What criteria guide the selection of this compound and carbon dots for enhancing sensor sensitivity?

Material selection prioritizes:

- Optical compatibility : Carbon dots with emission spectra overlapping this compound absorption for IFE-driven fluorescence modulation.

- Chemical stability : Titanium salts (e.g., TiOSO₄) with reversible coordination to H₂O₂.

- Selectivity : Functional groups in PAPS that bind specifically to H₂O₂ over interferents. Validation involves testing against structural analogs (e.g., peroxides, nitrates) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize the dual-mode response of this compound for trace-level H₂O₂ detection in complex matrices?

Optimization requires:

- pH calibration : Adjusting reaction conditions to stabilize this compound-H₂O₂ complexes.

- Carbon dot engineering : Tuning emission wavelengths to maximize IFE overlap pre-reaction and minimize post-reaction.

- Matrix masking agents : Using chelators (e.g., EDTA) to suppress interference from metal ions in environmental or biological samples. Dose-response curves and limit of detection (LOD) calculations should be validated via triplicate experiments .

Q. What strategies address challenges in selectivity when distinguishing H₂O₂ from structurally similar analytes?

- Competitive binding assays : Introduce analogs during fluorescence recovery experiments to quantify cross-reactivity.

- Multivariate analysis : Apply principal component analysis (PCA) to spectral data to cluster H₂O₂-specific signals.

- Dynamic range tuning : Adjust this compound concentration to favor H₂O₂ binding kinetics over interferents. Evidence from 12 structural analogs shows <5% cross-reactivity when using optimized protocols .

Q. How do environmental variables (e.g., temperature, pH) impact this compound sensor performance, and how can these effects be mitigated?

- Temperature : Elevated temperatures accelerate this compound degradation; stabilize sensors with polymer matrices (e.g., polyvinyl alcohol).

- pH : Extreme pH disrupts titanium coordination; buffer systems (e.g., phosphate buffer, pH 7–8) maintain reactivity.

- Validation : Perform accelerated aging tests and compare results to real-time stability data .

Q. What methodologies resolve contradictions in experimental data, such as inconsistent fluorescence recovery rates?

- Controlled replication : Repeat experiments under identical conditions to identify outliers.

- Error source analysis : Use root-cause frameworks (e.g., Fishbone diagrams) to isolate variables (e.g., reagent purity, instrument calibration).

- Statistical validation : Apply ANOVA or t-tests to assess significance of observed discrepancies. Cross-platform studies (e.g., comparing HPLC and this compound results) validate accuracy .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility of this compound-based experiments in peer-reviewed studies?

- Detailed protocols : Specify titanium salt concentrations, carbon dot synthesis routes, and reaction times.

- Open data practices : Share raw spectral data and calibration curves as supplementary materials.

- Instrument metadata : Report spectrometer specifications (e.g., slit widths, integration times) to enable replication. Follow journal guidelines (e.g., Analytical Chemistry) for methodological transparency .

Future Research Directions

Q. How can this compound be adapted for novel applications, such as in vivo oxidative stress monitoring?

- Biocompatibility modifications : Coat sensors with polyethylene glycol (PEG) to reduce cellular toxicity.

- Miniaturization : Integrate this compound into microfluidic devices for real-time H₂O₂ tracking.

- Multiplexing : Combine with other probes (e.g., ROS sensors) for comprehensive redox profiling. Preliminary studies suggest feasibility in cell culture models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.